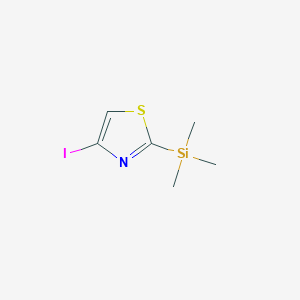
4-Iodo-2-(trimethylsilyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-2-(trimethylsilyl)-1,3-thiazole is an organosilicon compound that features a thiazole ring substituted with an iodine atom and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-(trimethylsilyl)-1,3-thiazole typically involves the iodination of a thiazole precursor followed by the introduction of the trimethylsilyl group. One common method involves the reaction of 2-(trimethylsilyl)-1,3-thiazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive iodine and trimethylsilyl reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodo-2-(trimethylsilyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The trimethylsilyl group can be used to facilitate cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Utilize palladium catalysts and appropriate ligands under inert conditions.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazoles, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
4-Iodo-2-(trimethylsilyl)-1,3-thiazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Chemical Biology: Used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 4-Iodo-2-(trimethylsilyl)-1,3-thiazole depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism would be determined by the specific molecular targets it interacts with, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and facilitate its transport across cell membranes, while the iodine atom can participate in halogen bonding interactions.
Comparaison Avec Des Composés Similaires
2-(Trimethylsilyl)-1,3-thiazole: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-Bromo-2-(trimethylsilyl)-1,3-thiazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and the types of reactions it undergoes.
4-Iodo-1,3-thiazole: Lacks the trimethylsilyl group, which can influence its solubility and reactivity.
Uniqueness: 4-Iodo-2-(trimethylsilyl)-1,3-thiazole is unique due to the presence of both the iodine and trimethylsilyl groups, which confer distinct reactivity and stability properties. The iodine atom makes it a good candidate for substitution reactions, while the trimethylsilyl group enhances its stability and solubility in organic solvents.
Propriétés
Formule moléculaire |
C6H10INSSi |
|---|---|
Poids moléculaire |
283.21 g/mol |
Nom IUPAC |
(4-iodo-1,3-thiazol-2-yl)-trimethylsilane |
InChI |
InChI=1S/C6H10INSSi/c1-10(2,3)6-8-5(7)4-9-6/h4H,1-3H3 |
Clé InChI |
VTLSOUSMUHMXQP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=NC(=CS1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S)-1-aminoethyl]boronic acid](/img/structure/B13457249.png)



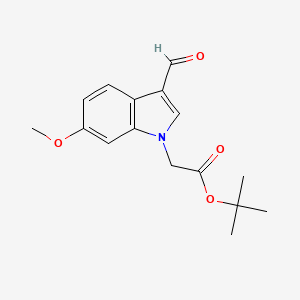
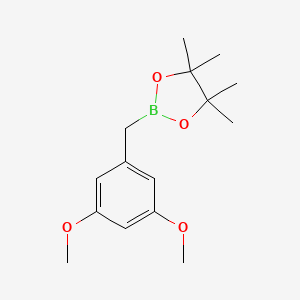
![2H,3H-[1,4]dioxino[2,3-c]pyridin-5-amine](/img/structure/B13457263.png)
![[2-(4-Fluorophenyl)ethyl]boronic acid](/img/structure/B13457266.png)
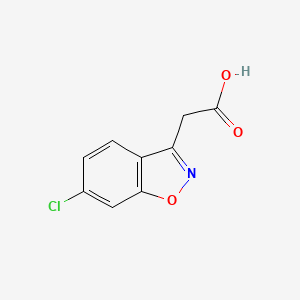
![7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13457277.png)
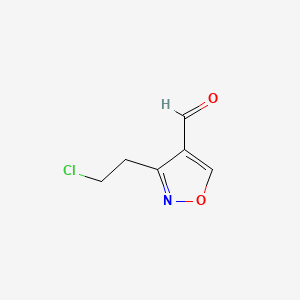
![Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13457284.png)
![(4-Amino-bicyclo[2.2.2]oct-1-yl)-carbamic acid benzyl ester](/img/structure/B13457287.png)
![2-({2-[Hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-oldihydrochloride](/img/structure/B13457288.png)
